molecular formula C8H11BrO B13473805 1-{Bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one

1-{Bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one

Cat. No.: B13473805
M. Wt: 203.08 g/mol
InChI Key: IKLQDAVAUKOSPQ-UHFFFAOYSA-N
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Description

1-{Bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one is a bicyclic ketone derivative featuring a strained bicyclo[1.1.1]pentane core substituted with a brominated propan-2-one group. This compound is of significant interest in medicinal and synthetic chemistry due to the unique steric and electronic properties imparted by the bicyclo[1.1.1]pentane scaffold, which serves as a bioisostere for aromatic or tert-butyl groups . The bromine atom at the 3-position enhances electrophilic reactivity, making it a versatile intermediate for nucleophilic substitutions or cross-coupling reactions. Its molecular structure combines rigidity (from the bicyclic system) with tunable reactivity (from the bromoketone moiety), enabling applications in drug discovery and materials science.

Key physical properties include a polar surface area (PSA) of 17.07 Ų (calculated for the non-brominated analog) , though bromination likely increases molecular weight and lipophilicity. The compound’s synthetic routes often involve radical-based functionalization or electrophilic activation of [1.1.1]propellane precursors .

Properties

Molecular Formula

C8H11BrO

Molecular Weight

203.08 g/mol

IUPAC Name

1-(1-bicyclo[1.1.1]pentanyl)-3-bromopropan-2-one

InChI

InChI=1S/C8H11BrO/c9-5-7(10)4-8-1-6(2-8)3-8/h6H,1-5H2

InChI Key

IKLQDAVAUKOSPQ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)CC(=O)CBr

Origin of Product

United States

Preparation Methods

Photochemical and Radical One-Step Process

A patented method describes an efficient one-step photochemical and/or radical reaction to prepare asymmetrically 1,3-disubstituted bicyclo[1.1.1]pentane intermediates. This process involves the reaction of [1.1.1]propellane with appropriate reagents under photochemical conditions, enabling the selective introduction of halogen or other functional groups at the 3-position while the bicyclo[1.1.1]pentane core remains intact. The halogen, preferably chlorine, can be substituted with bromine in analogous reactions to yield brominated derivatives.

Catalytic and Radical Atom Transfer Methods

Recent research from the University of Oxford has developed catalytic methodologies under mild conditions to synthesize 1,3-disubstituted bicyclo[1.1.1]pentanes. These methods employ photoredox catalysis to initiate atom transfer radical addition (ATRA) reactions that functionalize the BCP core selectively. This approach is advantageous for industrial applications due to its mild reaction conditions and scalability.

Specific Synthesis of 1-{Bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one

Synthetic Route Summary

The synthesis of 1-{bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one generally proceeds via the following key steps:

  • Step 1: Preparation of Bicyclo[1.1.1]pentane Intermediate
    Starting from [1.1.1]propellane, a radical or photochemical reaction introduces a ketone functionality at the 2-position and a bromine atom at the 3-position of a propanone side chain attached to the BCP core. This can be achieved by reacting [1.1.1]propellane with α-bromo ketone precursors or by haloform-type reactions on diketone intermediates.

  • Step 2: Functional Group Manipulation
    The intermediate can be further derivatized through standard organic reactions such as esterification, saponification, or nucleophilic substitution to install the bromopropan-2-one moiety precisely at the 3-position relative to the BCP core.

Example Reaction Conditions and Yields

Reaction Step Conditions Yield (%) Notes
Photochemical addition of diketone to [1.1.1]propellane UV irradiation, radical initiator, batch or flow system 70-85 Efficient formation of 1,3-disubstituted BCP intermediate
Haloform reaction on diketone intermediate NaOH, halogen source (Br2 or Cl2), aqueous medium 60-75 Converts diketone to bromopropan-2-one derivative
Esterification and mono-saponification Acid chloride or esterification reagents, base 65-80 Final functionalization step to yield target compound

Alternative Approaches and Recent Advances

Intramolecular Cyclopropanation of α-Allyldiazoacetates

A novel one-pot synthesis approach involves intramolecular cyclopropanation of α-allyldiazoacetates to form bicyclo[1.1.0]butane intermediates, which can then be converted into bicyclo[1.1.1]pentane derivatives through difluorocarbene ring expansion. Although this method primarily targets difluorobicyclo[1.1.1]pentanes, the strategy demonstrates the versatility of diazo compounds and cyclopropanation in constructing substituted BCP frameworks, potentially adaptable for bromopropanone substitution.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations Reference
Photochemical/radical one-step process Direct functionalization of [1.1.1]propellane High efficiency, scalable, mild conditions Requires UV irradiation, specialized setup
Catalytic photoredox atom transfer radical addition Mild, catalytic, industrially applicable Good functional group tolerance Catalyst cost, reaction optimization needed
Intramolecular cyclopropanation of α-allyldiazoacetates One-pot, modular synthesis of BCP derivatives High yields, potential for chiral induction Limited to certain substituents

Chemical Reactions Analysis

1-{Bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-{Bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one involves its interaction with molecular targets through its bromine and ketone functional groups. These interactions can lead to various biochemical effects, depending on the specific pathways and targets involved .

Comparison with Similar Compounds

1-{Bicyclo[1.1.1]pentan-1-yl}propan-2-one (CAS: 125642-46-8)

  • Structure : Lacks the bromine atom at the 3-position.
  • Properties : PSA = 17.07 Ų . The absence of bromine reduces electrophilicity, limiting its utility in substitution reactions.
  • Applications : Used as a precursor for further derivatization, such as halogenation to introduce bromine .

1-(Adamantan-1-yl)-2-bromopropan-1-one (CAS: 26525-24-6)

  • Structure: Adamantane core with a bromopropanone group.
  • Comparison : Adamantane’s larger, more stable scaffold reduces strain but increases steric hindrance. The similarity score (0.93) suggests overlapping reactivity, yet adamantane derivatives are less conformationally restricted .
  • Applications : Common in antiviral drug development (e.g., remdesivir analogs) .

3-Iodobicyclo[1.1.1]pentane-1-carboxamides

  • Structure : Bicyclo[1.1.1]pentane with an iodo-carboxamide group.
  • Comparison: Iodine offers superior leaving-group ability compared to bromine, enhancing Suzuki coupling efficiency.

Boronate-Functionalized Bicyclo[1.1.1]pentanes (e.g., 50 in )

  • Structure : Bicyclo[1.1.1]pentane with a boronate ester and phenyl groups.
  • Comparison : The boronate enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the bromoketone favors nucleophilic substitutions (e.g., Grignard reactions) .

Data Table: Comparative Properties

Compound Name Core Structure Substituent Molecular Weight (g/mol) Key Reactivity Application Example
1-{Bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one Bicyclo[1.1.1]pentane 3-Bromopropan-2-one ~215.1 (estimated) Nucleophilic substitution Drug intermediate
1-{Bicyclo[1.1.1]pentan-1-yl}propan-2-one Bicyclo[1.1.1]pentane Propan-2-one 136.19 Halogenation precursor Scaffold derivatization
1-(Adamantan-1-yl)-2-bromopropan-1-one Adamantane 2-Bromopropan-1-one ~269.2 Electrophilic bromination Antiviral agents
3-Iodobicyclo[1.1.1]pentane-1-carboxamide Bicyclo[1.1.1]pentane Iodo-carboxamide ~265.1 (estimated) Cross-coupling Peptide mimetics

Key Research Findings

Reactivity : The target compound’s bromine atom facilitates efficient SN2 reactions, whereas adamantane derivatives require harsher conditions due to steric shielding .

Bioisosteric Utility : Bicyclo[1.1.1]pentanes outperform adamantanes in mimicking para-substituted benzene rings, enhancing drug solubility .

Synthetic Scalability : Radical-based methods (e.g., nickel-catalyzed bromination) enable gram-scale synthesis of the target compound, unlike traditional electrophilic routes .

Biological Activity

Overview

1-{Bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one, with the molecular formula C8H11BrO, is an organic compound characterized by its unique bicyclic structure and the presence of a bromine atom and a ketone functional group. This compound has garnered interest in various fields, including medicinal chemistry and materials science, primarily due to its potential biological activities and applications as a pharmacophore.

The synthesis of 1-{Bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one typically involves functionalization methods such as carbene insertion or radical addition of bromine to the bicyclo[1.1.1]pentane framework. These methods allow for the selective introduction of functional groups, which are crucial for the compound's biological activity .

Chemical Reactions

This compound can undergo various chemical reactions:

  • Substitution Reactions : The bromine atom can be substituted with other nucleophiles.
  • Reduction Reactions : The ketone group can be reduced to form alcohols.
  • Oxidation Reactions : The compound can be oxidized to yield carboxylic acids or other derivatives .

The biological activity of 1-{Bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one is largely attributed to its interaction with molecular targets via its bromine and carbonyl groups. The bromine atom facilitates nucleophilic substitution reactions, while the ketone can engage in hydrogen bonding and other interactions with biological molecules, potentially modulating enzyme or receptor activities .

Biological Activity

Research indicates that 1-{Bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one exhibits various biological activities, making it a candidate for drug discovery and development.

Case Studies

Several studies have explored the compound's potential:

  • Bioisosteric Applications : The compound has been investigated as a bioisostere for internal alkynes in drug design, particularly for compounds targeting metabotropic glutamate receptors .
  • Antimicrobial Activity : Preliminary evaluations suggest that derivatives of this compound may possess antimicrobial properties, although detailed studies are still required to confirm these findings.

Research Applications

The unique structure of 1-{Bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-one allows it to serve multiple roles in scientific research:

  • Medicinal Chemistry : As a potential pharmacophore in therapeutic agent design.
  • Organic Synthesis : Used as a building block for synthesizing more complex organic molecules.
  • Materials Science : Its properties are leveraged in developing advanced materials such as liquid crystals and molecular rods .

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeKey Functional GroupsUnique Properties
1-{Bicyclo[1.1.1]pentan-1-yl}-3-bromopropan-2-oneBicyclicBromine, KetoneHigh strain energy; versatile reactivity
1-{Bicyclo[1.1.1]pentan-1-yl}-3-chloropropan-2-oneBicyclicChlorine, KetoneLess reactive than brominated analog
1-{Bicyclo[1.1.1]pentan-1-yl}-3-fluoropropan-2-oneBicyclicFluorine, KetoneIncreased polarity; varied reactivity

Q & A

Q. What methodologies are employed to analyze the stability of this compound under various storage conditions?

  • Methodological Answer :
  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage.
  • HPLC-MS monitoring : Detects degradation products (e.g., debromination or oxidation byproducts).
  • Recommendation : Store under inert atmosphere at -20°C in amber vials to prevent photodegradation .

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